molecular formula C11H13ClOS B14052029 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14052029
M. Wt: 228.74 g/mol
InChI Key: FRPWKCQFVHRCIE-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. It is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the chloromethylation of 3-(methylthio)phenylpropan-1-one. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions to introduce the chloromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the methylthio group can participate in redox reactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

  • 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
  • 1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-1-one

Comparison: 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds with different substituent positions.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

FRPWKCQFVHRCIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CCl)SC

Origin of Product

United States

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